molecular formula C23H20N2OS B2612618 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide CAS No. 391221-67-3

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide

Cat. No.: B2612618
CAS No.: 391221-67-3
M. Wt: 372.49
InChI Key: ATLVSMJMJDJSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide” is a chemical compound with a complex structure . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C21H23N3O4S2 . Other similar compounds have different molecular formulas .

Scientific Research Applications

Polymer Synthesis and Characterization

Research in polymer science has led to the synthesis and characterization of novel aromatic polyimides using compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide. These polyimides exhibit high solubility in organic solvents and thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) between 168°C and 254°C, making them potential candidates for high-performance materials (Butt et al., 2005).

Novel Synthetic Opioids

Another area of research involves the chemistry and pharmacology of novel synthetic opioid receptor agonists, including N-substituted benzamides. While primarily focused on understanding the emergence of substances of abuse, this research also sheds light on the structural diversity and pharmacological potential of N-substituted benzamides, hinting at broader applications in designing receptor-specific ligands (Sharma et al., 2018).

Antitumor Applications

A significant focus has been placed on the antitumor potential of benzothiazole derivatives. Studies have shown that 2-(4-aminophenyl)benzothiazoles, which share a functional core with the compound of interest, can induce DNA adducts in sensitive tumor cells, suggesting a mechanism for their selective cytotoxicity. This property underlines their application in developing targeted antitumor therapies (Leong et al., 2003).

Pharmacological Evaluation

The pharmacological evaluation of benzothiazole derivatives for their anticonvulsant activity has also been explored. These compounds, related in structure to this compound, show promise as benzodiazepine receptor agonists, providing a basis for the development of new therapeutic agents for neurological conditions (Faizi et al., 2017).

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-15-7-12-21-19(13-15)20(14-24)23(27-21)25-22(26)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLVSMJMJDJSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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